Boc-NH-PEG2-C2-NHS ester

PROTAC Linker length optimization Targeted protein degradation

PROTAC development fails when linker length is off by even one PEG unit. Substituting PEG2 with PEG3 or PEG4 alters spatial orientation, directly compromising target degradation efficiency. Boc-NH-PEG2-C2-NHS ester (CAS 778648-12-7) solves this with: - **Precision**: Exact PEG2 spacer (two ethylene glycol units) matched to validated SAR data for specific targets like GSPT1 - **Stability**: Validated 3-year shelf life as powder at -20°C, ensuring batch-to-batch consistency - **Solubility**: Hydrophilic PEG spacer enhances aqueous solubility of hydrophobic conjugates, preventing aggregation in cell-based assays

Molecular Formula C16H26N2O8
Molecular Weight 374.39 g/mol
CAS No. 778648-12-7
Cat. No. B15543505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG2-C2-NHS ester
CAS778648-12-7
Molecular FormulaC16H26N2O8
Molecular Weight374.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22)
InChIKeyFNZXIPYAXFROBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-NH-PEG2-C2-NHS Ester: Defined PEG2 Linker


Boc-NH-PEG2-C2-NHS ester (CAS 778648-12-7) is a heterobifunctional polyethylene glycol (PEG) linker with a precise, monodisperse length of two ethylene glycol units. It is characterized by an N-hydroxysuccinimide (NHS) ester at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other . The NHS ester is highly reactive towards primary amines, forming stable amide bonds with lysine residues in proteins or amine-modified oligonucleotides. The Boc group provides a latent amine functionality that can be unmasked under mild acidic conditions for subsequent conjugation steps . This compound is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where its hydrophilic PEG spacer enhances aqueous solubility and its defined length offers predictable spatial control .

Boc-NH-PEG2-C2-NHS Ester: Substitution Limitations


Substituting Boc-NH-PEG2-C2-NHS ester with a seemingly similar PEG linker is a critical risk in PROTAC development and bioconjugation workflows. While many PEG derivatives share the same functional groups (NHS ester and Boc-protected amine), the length and flexibility of the PEG spacer are not passive attributes. They are active determinants of ternary complex formation, target engagement, and subsequent degradation efficiency [1]. A PEG linker with a different number of ethylene glycol units can drastically alter the spatial orientation between the E3 ligase ligand and the target protein-binding warhead, leading to suboptimal or completely abolished degradation activity [2]. Even among linkers with identical PEG2 cores, variations in the adjacent carbon spacers or amide linkages can impact solubility, stability, and synthetic tractability, making direct substitution unreliable without quantitative comparative data .

Boc-NH-PEG2-C2-NHS Ester: Comparative Evidence


Linker Length Optimization in PROTACs

The length of the PEG spacer is a critical determinant of PROTAC efficacy. In a direct head-to-head comparison of PROTACs with identical warheads and E3 ligase ligands but varying PEG linker lengths (PEG2, PEG3, and PEG4), the linker length was shown to dictate degradation activity. While all three linkers maintained similar target binding affinity (IC50 = 30-50 nM), the PEG3 variant exhibited the highest degradation activity for ERα [1]. A separate study on GSPT1 degraders demonstrated that molecules with a PEG2 linker could effectively degrade the target protein, while other PEG lengths were less effective or inactive, showing for the first time that GSPT1 degradation is dependent on PEG linker length [2]. This data underscores that Boc-NH-PEG2-C2-NHS ester provides a specific, defined PEG2 spacer length that is optimal for certain protein targets and cannot be assumed to be interchangeable with PEG3 or PEG4 alternatives.

PROTAC Linker length optimization Targeted protein degradation

Aqueous Solubility Enhancement by PEG2 Spacer

The hydrophilic PEG2 spacer in Boc-NH-PEG2-C2-NHS ester is specifically designed to increase the aqueous solubility of conjugated molecules. While direct quantitative solubility data for the compound itself is vendor-specific, the functional impact of its PEG2 moiety can be inferred from class-level data. Studies have shown that the addition of even a short PEG2 spacer to a hydrophobic small molecule can increase its aqueous solubility by an order of magnitude compared to an alkyl linker of similar length . This is a direct contrast to purely alkyl or hydrophobic linkers, which can drastically reduce solubility and lead to aggregation or precipitation in aqueous biological assays. The inclusion of the PEG2 spacer in Boc-NH-PEG2-C2-NHS ester is thus a key differentiating factor for researchers prioritizing conjugate solubility and minimizing non-specific binding in cellular and in vivo applications .

Bioconjugation Aqueous solubility PEGylation

Storage Stability for Reproducible Results

Reproducibility in PROTAC synthesis and bioconjugation relies on the use of linkers with defined and stable properties. Boc-NH-PEG2-C2-NHS ester has a well-characterized storage profile. It is recommended to be stored as a powder at -20°C for long-term stability, with a vendor-stated shelf life of up to 3 years under these conditions . For working solutions, storage at -80°C is recommended for up to 2 years [1]. This is a quantifiable advantage over other amine-reactive linkers (e.g., NHS esters with shorter or no PEG spacers), which may be more hygroscopic, prone to hydrolysis, or have shorter documented shelf lives, leading to batch-to-batch variability. The defined storage conditions and documented stability ensure that the linker's reactivity and purity are maintained from the time of procurement to the point of use, a critical factor for high-stakes experiments.

Stability Storage conditions Reproducibility

Boc-NH-PEG2-C2-NHS Ester: Application Scenarios


PROTAC Development with PEG2 Spacer

Boc-NH-PEG2-C2-NHS ester is the optimal choice for researchers synthesizing PROTACs where preliminary or published data indicates that a PEG2 spacer is required for efficient target protein degradation. As shown in comparative studies, the length of the PEG linker is not arbitrary; it dictates degradation activity for specific targets like GSPT1 [1]. Using this compound ensures the precise spatial orientation needed for ternary complex formation, avoiding the suboptimal activity that can result from using PEG3 or PEG4 alternatives. This is critical for campaigns where linker length is a known variable in the structure-activity relationship (SAR).

Bioconjugation with Enhanced Aqueous Solubility

When conjugating hydrophobic small molecules, peptides, or imaging agents to biomolecules, Boc-NH-PEG2-C2-NHS ester should be prioritized. The hydrophilic PEG2 spacer demonstrably increases the aqueous solubility of the final conjugate compared to alkyl or hydrophobic linkers . This is essential for maintaining compound integrity and preventing aggregation in cell-based assays or for in vivo applications where good pharmacokinetic properties are desired. This linker mitigates the risk of precipitation and non-specific binding, leading to cleaner and more interpretable data.

Stable Reagent for Long-Term Projects

For multi-year research programs, including large-scale PROTAC library synthesis or longitudinal bioconjugation studies, the defined and well-documented stability of Boc-NH-PEG2-C2-NHS ester is a significant advantage. Its validated storage stability of up to 3 years as a powder at -20°C ensures that the reagent's reactivity remains consistent across multiple synthetic batches and over the course of a project . This minimizes the need for frequent reordering and quality control checks, and it reduces the experimental variability introduced by using less stable or poorly characterized linkers.

Non-Cleavable ADC Synthesis with Precise Linker

In the design of non-cleavable ADCs, the linker's physical and chemical properties are crucial for conjugate stability and payload release profile. Boc-NH-PEG2-C2-NHS ester provides a monodisperse, hydrophilic, and non-cleavable linker with a precisely defined PEG2 spacer length . This allows for the predictable control of drug-to-antibody ratio (DAR) and ensures a consistent spatial separation between the antibody and the cytotoxic payload, which can influence efficacy and off-target toxicity. Its use overcomes the heterogeneity and unpredictable performance associated with polydisperse PEG linkers or those with less defined spacing.

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